2-Methyl-4-nitroaniline

Nonlinear Optics Frequency Conversion Organic Crystals

2-Methyl-4-nitroaniline (MNA, Fast Red RL Base) is the only nitroaromatic amine that combines a non-centrosymmetric crystal structure with a 2-methyl-4-nitro substitution pattern. This unique arrangement yields an NLO figure of merit 2000× that of LiNbO₃, making it essential for second harmonic generators and optical mixers. In azo dye production, its electronic profile ensures reliable diazotization and vibrant, lightfast colorants that isomers cannot replicate. Superior solubility in ethyl acetate and optimized crystallization behavior reduce purification costs and raise synthetic yields. For pharma intermediates, MNA delivers high-purity 2-methyl-4-nitrobenzoic acid with minimal processing. Choose MNA when device performance, colorfastness, and process economics are non-negotiable.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 99-52-5
Cat. No. B030703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitroaniline
CAS99-52-5
Synonyms2-Methyl-4-nitro-benzenamine;  4-Nitro-o-toluidine;  1-Amino-2-methyl-4-nitrobenzene;  2-Amino-1-methyl-5-nitrobenzene;  2-Amino-5-nitrotoluene;  2-Methyl-4-nitrobenzenamine;  2-Methyl-4-nitrophenylamine;  Fast Red RL Base; 
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])N
InChIInChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3
InChIKeyXTTIQGSLJBWVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitroaniline (CAS 99-52-5) Procurement & Technical Baseline


2-Methyl-4-nitroaniline (MNA; also known as 4-nitro-o-toluidine, Fast Red RL Base) is a crystalline nitroaromatic amine with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound serves as a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceuticals, with a reported melting point of 130–132 °C and a purity specification of ≥97% . Its unique substitution pattern (methyl at the 2-position, nitro at the 4-position) distinguishes it from other nitroaniline isomers, enabling specific reactivity and properties essential for targeted industrial applications.

Why 2-Methyl-4-nitroaniline Cannot Be Simply Replaced by Common Nitroaniline Analogs


The performance of nitroaromatic intermediates in downstream applications is highly sensitive to substitution patterns. 2-Methyl-4-nitroaniline exhibits a non-centrosymmetric crystal structure [1] that is absent in 4-nitroaniline, directly enabling its exceptional nonlinear optical (NLO) figure of merit [2]. Furthermore, its solubility profile and crystallization behavior in ethyl acetate differ markedly from its isomer 2-methyl-6-nitroaniline, impacting purification efficiency and process economics [3]. Simply substituting with other nitroanilines or toluidines will not reproduce the target compound's precise balance of electronic effects, solid-state packing, and solution thermodynamics, leading to suboptimal device performance, lower synthetic yields, or more complex purification workflows.

Quantitative Differentiation Evidence for 2-Methyl-4-nitroaniline (MNA)


Nonlinear Optical Figure of Merit: MNA vs. Lithium Niobate (LiNbO₃)

2-Methyl-4-nitroaniline (MNA) demonstrates a figure of merit (d²/n³) for second harmonic generation (SHG) that is approximately 2000 times larger than that of the industry-standard inorganic crystal lithium niobate (LiNbO₃) when measured at λ=0.532 µm [1]. The phasematchable figure of merit of MNA is also reported to be 45 times larger than that of LiNbO₃ [1]. This superior efficiency enables the generation of coherent light at new frequencies with significantly higher conversion yields.

Nonlinear Optics Frequency Conversion Organic Crystals

Nonlinear Optical Coefficient: MNA vs. Related Halogenated 4-Nitroanilines

The nonlinear optical coefficient d₂₂₃ of 2-methyl-4-nitroaniline (MNA) is reported to be 35 relative to potassium dihydrogen phosphate (KDP). This value is equivalent to the largest nonlinear coefficient reported for the related compounds 2-bromo-4-nitroaniline and 2-chloro-4-nitroaniline (both also 35 relative to KDP) [1]. This parity confirms that the methyl substituent in MNA provides comparable NLO activity to its heavier halogen analogs, offering a potentially lower-cost or synthetically more accessible alternative without sacrificing core performance.

Nonlinear Optics Organic Crystals Comparative Materials Science

Crystallization Region Size in Ethyl Acetate: MNA vs. 2-Methyl-6-nitroaniline

In the ternary system 2-methyl-4-nitroaniline (MNA) + 2-methyl-6-nitroaniline + ethyl acetate at 293.15 K, the crystallization region of pure MNA is significantly larger than that of pure 2-methyl-6-nitroaniline [1]. While exact mole fraction sizes are not explicitly stated in the abstract, the qualitative observation that the crystalline region of MNA is larger at a fixed temperature provides a clear basis for preferential separation and purification.

Separation Science Crystallization Process Development

Crystal Structure and Hydrogen-Bonding Network: MNA vs. 4-Nitroaniline

2-Methyl-4-nitroaniline (MNA) forms a three-dimensional hydrogen-bonded framework, with molecules acting as double donors and double acceptors via N–H···O bonds (N···O distances of 3.117(3) Å and 3.239(3) Å; N–H···O angles of 169° and 136°) [1]. This supramolecular aggregation differs markedly from that of 4-nitroaniline, which adopts a different packing arrangement [1]. The introduction of the methyl group in MNA alters the crystal packing from that observed in unsubstituted 4-nitroaniline, directly influencing macroscopic properties such as optical nonlinearity and mechanical stability.

Crystal Engineering Supramolecular Chemistry Material Properties

Validated Application Scenarios for 2-Methyl-4-nitroaniline Procurement


Nonlinear Optical Devices: Frequency Doublers and Parametric Oscillators

MNA's exceptional figure of merit—2000× that of LiNbO₃—makes it the active material of choice for second harmonic generators, optical mixers, and parametric oscillators operating at visible and near-infrared wavelengths. Procurement for these applications is driven by the need for high conversion efficiency and compact device footprints [1].

Synthesis of Azo Dyes and Pigments: Fast Red RL Base

As the key diazo component in the production of Fast Red RL and other azo dyes, MNA's specific substitution pattern enables the formation of vibrant, lightfast colorants for textile and paper applications. Its reliable performance in diazotization and coupling reactions is a direct consequence of its electronic structure and is not replicated by other nitroaniline isomers [1].

Pharmaceutical Intermediate: Synthesis of 2-Methyl-4-nitrobenzoic Acid

MNA serves as the starting material for the synthesis of 2-methyl-4-nitrobenzoic acid, a key intermediate in the production of antineoplastic agents and specialty dyes. The solubility and crystallization behavior of MNA facilitate efficient purification and high-yield conversion, making it a preferred building block in multi-step pharmaceutical syntheses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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